

Application Notes and Protocols for Ac-VEIDAMC

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Compound of Interest		
Compound Name:	Ac-VEID-AMC	
Cat. No.:	B158954	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-6.[1] Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[2] Caspase-6, an executioner caspase, is a key mediator of apoptosis, responsible for the cleavage of specific cellular substrates, leading to the dismantling of the cell.[3] The cleavage of Ac-VEID-AMC by active caspase-6 liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[2] This substrate is an invaluable tool for studying apoptosis, screening for caspase-6 inhibitors, and investigating the role of caspase-6 in various disease states, including neurodegenerative disorders like Huntington's and Alzheimer's disease.[4][5]

Spectral Properties

The fluorogenic nature of **Ac-VEID-AMC** allows for the sensitive detection of caspase-6 activity. The AMC fluorophore, once cleaved from the tetrapeptide, exhibits distinct excitation and emission spectra.



Parameter	Wavelength (nm)
Excitation Maximum	340 - 360
Emission Maximum	440 - 460

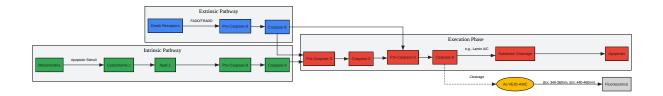
Table 1: Excitation and emission wavelengths

for the cleaved AMC fluorophore from the Ac-

VEID-AMC substrate.[6][7]

Caspase-6 Signaling Pathway

Caspase-6 is a downstream effector caspase in the apoptotic signaling cascade. It can be activated by initiator caspases such as caspase-8 and caspase-9, as well as by other effector caspases like caspase-3. Once activated, caspase-6 proceeds to cleave a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-6 is Lamin A/C, a nuclear lamina protein, and its cleavage is a critical step in nuclear shrinkage and fragmentation during apoptosis.



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Caspase-6 activation and substrate cleavage.

Experimental Protocols



Caspase-6 Activity Assay in Cell Lysates

This protocol provides a method for quantifying caspase-6 activity in cell lysates using **Ac-VEID-AMC**.

Materials:

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- Ac-VEID-AMC substrate (stock solution in DMSO)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Cell Culture and Treatment:
 - Culture cells to the desired confluency.
 - Induce apoptosis by treating cells with an appropriate agent and concentration for a predetermined time. Include an untreated control group.
- Cell Lysis:
 - Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Wash once with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10⁶ cells per 50 μL).



- Adherent cells: Aspirate the culture medium and wash cells with ice-cold PBS. Add icecold Lysis Buffer directly to the plate and scrape the cells.
- Incubate the cell lysate on ice for 10-15 minutes.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.
- Caspase-6 Assay:
 - In a 96-well black microplate, add 50-100 μg of protein lysate to each well.
 - Adjust the volume in each well to 90 μL with Assay Buffer.
 - \circ Add 10 µL of **Ac-VEID-AMC** substrate to each well to a final concentration of 50 µM.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with excitation at 340-360 nm and emission at 440-460 nm.
- Data Analysis:
 - Calculate the rate of increase in fluorescence (RFU/min).
 - Normalize the caspase-6 activity to the protein concentration of the lysate.
 - Compare the activity in treated samples to the untreated controls.

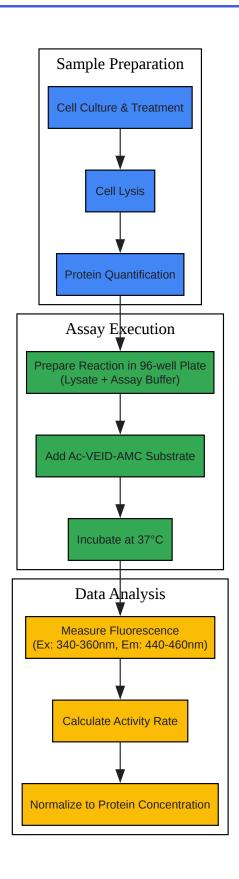


Reagent	Stock Concentration	Final Concentration
Cell Lysate	Varies	50-100 μ g/well
Ac-VEID-AMC	10 mM in DMSO	50 μΜ
DTT in Assay Buffer	1 M	10 mM
Table 2: Recommended concentrations for the caspase-6 activity assay.		

Experimental Workflow

The following diagram illustrates the general workflow for a caspase-6 activity assay.





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Workflow for Caspase-6 Activity Assay.



Applications in Drug Discovery

The **Ac-VEID-AMC** substrate is a valuable tool for high-throughput screening (HTS) of potential caspase-6 inhibitors. By measuring the reduction in fluorescence in the presence of test compounds, researchers can identify and characterize novel therapeutic agents targeting caspase-6. This is particularly relevant for the development of treatments for neurodegenerative diseases where caspase-6 activity is implicated.

Troubleshooting

Issue	Possible Cause	Solution
High Background Fluorescence	Substrate degradation	Prepare fresh substrate solution. Store stock solution protected from light at -20°C.
Contaminated reagents	Use fresh, high-purity reagents and buffers.	
Low Signal	Low caspase-6 activity	Increase the amount of cell lysate or incubation time. Ensure the apoptosis induction protocol is effective.
Inactive enzyme	Ensure proper storage and handling of lysates. Keep on ice. Add DTT to buffers to maintain a reducing environment.	
Inconsistent Results	Pipetting errors	Use calibrated pipettes and ensure thorough mixing.
Variation in cell number	Normalize activity to protein concentration.	
Table 3: Common troubleshooting tips for the caspase-6 assay.		_



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